N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207002-73-0
VCID: VC6912831
InChI: InChI=1S/C18H21N7O2S/c1-11-10-15(22-13-4-6-14(27-3)7-5-13)23-18(21-11)20-9-8-19-17(26)16-12(2)24-25-28-16/h4-7,10H,8-9H2,1-3H3,(H,19,26)(H2,20,21,22,23)
SMILES: CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=NS2)C)NC3=CC=C(C=C3)OC
Molecular Formula: C18H21N7O2S
Molecular Weight: 399.47

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1207002-73-0

Cat. No.: VC6912831

Molecular Formula: C18H21N7O2S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 1207002-73-0

Specification

CAS No. 1207002-73-0
Molecular Formula C18H21N7O2S
Molecular Weight 399.47
IUPAC Name N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C18H21N7O2S/c1-11-10-15(22-13-4-6-14(27-3)7-5-13)23-18(21-11)20-9-8-19-17(26)16-12(2)24-25-28-16/h4-7,10H,8-9H2,1-3H3,(H,19,26)(H2,20,21,22,23)
Standard InChI Key PPQAWSTZGJGZOC-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=NS2)C)NC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 6-methylpyrimidine ring substituted at the 4-position with a 4-methoxyphenylamino group. A thioether-linked ethylamine chain connects this pyrimidine core to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Key structural attributes include:

  • Pyrimidine Core: The 2-aminopyrimidine scaffold is a known pharmacophore in kinase inhibitors and antimicrobial agents .

  • Methoxyphenyl Substituent: The para-methoxy group on the aniline ring may enhance lipid solubility and modulate electronic effects, influencing receptor binding .

  • Thiadiazole Carboxamide: The 1,2,3-thiadiazole ring contributes to potential bioactivity, as similar structures exhibit anti-inflammatory and antiproliferative properties.

Physicochemical Data

PropertyValue
Molecular FormulaC18H21N7O2S\text{C}_{18}\text{H}_{21}\text{N}_7\text{O}_2\text{S}
Molecular Weight399.47 g/mol
IUPAC NameN-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide
SMILESCC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=NS2)C)NC3=CC=C(C=C3)OC
InChI KeyPPQAWSTZGJGZOC-UHFFFAOYSA-N
SolubilityNot experimentally determined

The compound’s solubility remains uncharacterized, but its logP value (estimated via molecular descriptors) suggests moderate hydrophobicity, likely requiring DMSO or ethanol for dissolution in vitro.

Synthetic Pathways and Analytical Characterization

Proposed Synthesis Route

While no explicit synthesis protocol for this compound is published, retrosynthetic analysis suggests a multi-step approach:

  • Pyrimidine Core Formation: Condensation of 4-chloro-6-methylpyrimidin-2-amine with 4-methoxyaniline under Buchwald-Hartwig amination conditions .

  • Ethylamine Linker Installation: Nucleophilic substitution of the pyrimidine’s 2-amino group with 2-chloroethylamine, followed by purification via column chromatography.

  • Thiadiazole Coupling: Activation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) and conjugation to the ethylamine linker .

Analytical Data

  • Mass Spectrometry: High-resolution ESI-MS would likely show a molecular ion peak at m/z 400.47 ([M+H]+^+).

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Distinct signals for the methoxy group (~δ 3.8 ppm), pyrimidine NH (δ 8.1–8.3 ppm), and thiadiazole CH3_3 (δ 2.5 ppm).

    • 13CNMR^{13}\text{C} \text{NMR}: Resonances for the carbonyl carbon (~δ 165 ppm) and pyrimidine C4 (δ 158 ppm) .

Biological Activities and Mechanistic Insights

Hypothesized Targets

Structural analogs suggest potential interactions with:

  • Kinases: The 2-aminopyrimidine motif is a hallmark of ATP-competitive kinase inhibitors (e.g., imatinib analogs) . Molecular docking studies predict affinity for tyrosine kinases such as EGFR or VEGFR.

  • Microbial Enzymes: Thiadiazoles disrupt bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450 .

Comparative Bioactivity of Analogous Compounds

CompoundBiological ActivityIC50_{50}/MIC Values
2-[4-(Benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine Kinase inhibition (Abl1)120 nM
N-((2-(4-Methoxyphenyl)thiazol-4-yl)methyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide Antifungal (C. albicans)MIC: 8 µg/mL
Target CompoundPredicted antimicrobial/kinase inhibitionNot yet tested

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